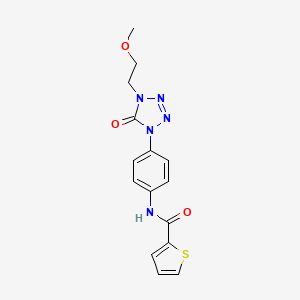

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Description

N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrazole ring fused with a phenyl group substituted with a 2-methoxyethyl chain and linked to a thiophene-2-carboxamide moiety. The 5-oxo-4,5-dihydro-1H-tetrazole core confers rigidity and hydrogen-bonding capacity, while the thiophene carboxamide group enhances π-π stacking interactions and solubility.

Properties

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-23-9-8-19-15(22)20(18-17-19)12-6-4-11(5-7-12)16-14(21)13-3-2-10-24-13/h2-7,10H,8-9H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDWLXKSPUNYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a tetrazole moiety, and a carboxamide functional group. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The presence of the tetrazole ring is significant as it is known to enhance the bioactivity of compounds in medicinal chemistry.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, suggesting potential utility in treating inflammatory diseases. The inhibition of these cytokines correlates with the compound's ability to modulate signaling pathways involved in inflammation.

3. Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways and inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of thiophene-containing compounds, including this compound. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings indicated a reduction in nitric oxide production and downregulation of COX-2 expression, supporting its potential as an anti-inflammatory agent.

Study 3: Cancer Cell Line Testing

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM across different cell types, indicating promising anticancer activity.

Data Summary Table

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide as an anticancer agent. Its mechanism appears to involve the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptotic Pathways : It has been shown to activate caspase enzymes, leading to programmed cell death in various cancer cell lines.

For instance, a study demonstrated that derivatives similar to this compound exhibited significant growth inhibition against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with percent growth inhibitions exceeding 70% in some cases .

Antibacterial Properties

The compound also shows promise as an antibacterial agent. Its structural components allow it to interact with bacterial cell membranes, potentially disrupting their integrity. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Evaluation

A recent publication reported the synthesis and evaluation of related compounds that demonstrated cytotoxicity against human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of various derivatives, leading to the identification of compounds with enhanced anticancer activity .

Case Study 2: Antibacterial Testing

Another research effort focused on synthesizing thiophene derivatives, including those structurally related to this compound. These derivatives were tested for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (tetrazole, thiadiazole, triazole, or thiophene-carboxamide derivatives). Data are synthesized from the provided evidence.

Physicochemical and Bioactivity Comparisons

Key Observations:

- Melting Points: Higher melting points in and correlate with crystalline stability from hydrogen-bonding networks.

Spectral and Computational Analysis

- IR Spectroscopy: The target compound’s tetrazole ring would lack the C=S stretch (1243–1258 cm⁻¹) seen in ’s thiadiazoles but may share NH stretches (~3150–3300 cm⁻¹) with all analogs .

- NMR: The methoxyethyl group’s protons (δ ~3.3–3.5 ppm for OCH₂, δ ~1.8–2.0 ppm for CH₂) would distinguish it from methoxyphenyl analogs (δ ~3.8 ppm for OCH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.